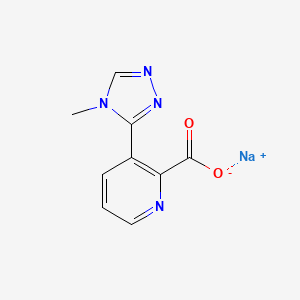

Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate” is a compound that contains a 1,2,4-triazole moiety. Triazole compounds, which comprise three nitrogen atoms and two carbon atoms, are significant heterocycles that exhibit broad biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Compounds containing a triazole are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . The synthetic methods are sorted according to the key starting material utilized for the production of the 1,2,3-/1,2,4-triazole skeleton . Sodium azido, trimethylsilyl azido, alkyl/aryl azido, hydrazone, sulfonamide, hydrazine, and diazo compounds are among the most correlative 1,2,3-triazole precursors .Chemical Reactions Analysis

The chemical reactions of triazole compounds are diverse. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications

- Triazoles, including 1,2,3-triazole and 1,2,4-triazole isomers, possess antimicrobial properties. Researchers have explored their potential as antifungal, antibacterial, and antiviral agents . For instance, compounds like ketoconazole and fluconazole are widely used antifungals in clinical practice.

- Triazoles have been investigated for their anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and alleviate pain .

- Triazoles play a crucial role in cancer research. Drugs like Itraconazole , Voriconazole , and Rizatriptan (used for migraines) contain triazole moieties and exhibit anticancer effects .

- Some triazole derivatives show promise as antituberculosis drugs. Researchers have explored their efficacy against Mycobacterium tuberculosis .

- Triazoles find applications in supramolecular chemistry and materials science. Their unique structure allows for the formation of non-covalent bonds with enzymes and receptors, enabling diverse biological interactions .

- Researchers use triazoles for bioconjugation and fluorescent imaging. These applications facilitate the study of cellular processes and disease mechanisms .

Antimicrobial Activity

Anti-Inflammatory and Analgesic Effects

Anticancer Applications

Antituberculosis Agents

Supramolecular Chemistry and Materials Science

Bioconjugation and Fluorescent Imaging

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.

Mode of Action

Triazole compounds are known to interact with their targets and induce changes that result in versatile biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of potential targets and biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

The pharmacokinetics of triazole compounds are generally characterized by good absorption and distribution, as well as metabolism that involves cytochrome p450 enzymes .

Result of Action

Given the broad range of biological activities associated with triazole compounds , it can be inferred that the effects could be diverse and context-dependent.

Safety and Hazards

properties

IUPAC Name |

sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2.Na/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMALYOCPRFFFF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=C(N=CC=C2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)

![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)